Labetalol

Vue d'ensemble

Description

Le labetalol est un médicament principalement utilisé pour traiter l’hypertension artérielle et gérer l’angine de poitrine. C’est un antagoniste non sélectif des récepteurs bêta-adrénergiques et alpha-adrénergiques, ce qui le rend efficace pour réduire la pression artérielle en diminuant la fréquence cardiaque et en dilatant les vaisseaux sanguins . Le this compound a été breveté en 1966 et est entré en usage médical en 1977 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de labetalol implique plusieurs étapes :

Réaction de la 1-méthyl-3-phénylpropylamine avec le 5-(bromoacétyl)-2-hydroxybenzamide : Cette réaction se produit en présence d’un solvant pour donner le 2-hydroxy-5-[(1-méthyl-3-phénylpropyl)amino]acétylbenzamide.

Réduction avec le borohydrure de sodium : Le produit intermédiaire est ensuite réduit à l’aide de borohydrure de sodium en présence d’une base et d’un solvant pour former le 2-hydroxy-5-[1-hydroxy-2-(1-méthyl-3-phénylpropyl)amino]éthylbenzamide.

Formation de chlorhydrate : La dernière étape consiste à ajouter de l’acide chlorhydrique concentré à la couche aqueuse obtenue lors de la réaction précédente, puis à recristalliser à l’aide de méthanol et d’alcool isopropylique pour obtenir du chlorhydrate de this compound pur.

Méthodes de production industrielle

La production industrielle de chlorhydrate de this compound suit des voies de synthèse similaires, mais elle est optimisée pour un rendement et une pureté plus élevés. Le procédé implique un contrôle minutieux des conditions de réaction, telles que la température, le choix du solvant et le temps de réaction, afin d’assurer une qualité de produit constante .

Analyse Des Réactions Chimiques

Types de réactions

Le labetalol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé à l’aide de sulfate ferrique ammoniacal, ce qui donne un produit de couleur verte.

Réduction : Comme mentionné dans la synthèse, le this compound est réduit à l’aide de borohydrure de sodium.

Réactifs et conditions courantes

Oxydation : Le sulfate ferrique ammoniacal est couramment utilisé pour les réactions d’oxydation impliquant le this compound.

Réduction : Le borohydrure de sodium est le réactif de choix pour la réduction des intermédiaires du this compound.

Principaux produits

Le principal produit formé par ces réactions est le chlorhydrate de this compound, qui est utilisé dans les formulations pharmaceutiques pour traiter l’hypertension et l’angine de poitrine .

Applications de la recherche scientifique

Le this compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Le this compound est utilisé comme composé modèle dans les études portant sur les antagonistes des récepteurs adrénergiques.

Biologie : Il est utilisé pour étudier les effets du blocage des récepteurs adrénergiques sur divers processus physiologiques.

Médecine : Le this compound est largement étudié pour ses effets thérapeutiques dans la gestion de l’hypertension, de l’angine de poitrine et des urgences hypertensives

Industrie : Le this compound est utilisé dans le développement de nouveaux médicaments et formulations antihypertensifs.

Applications De Recherche Scientifique

Hypertension Management

FDA-Approved Uses

Labetalol is FDA-approved for treating arterial hypertension, applicable in both acute and chronic settings. It is particularly effective in managing hypertensive crises, where rapid blood pressure control is essential. The drug functions by blocking beta-1 receptors in the heart and alpha-1 receptors in blood vessels, leading to decreased heart rate and vasodilation, respectively .

Off-Label Uses

Beyond its approved indications, this compound is frequently used off-label for:

- Hypertension in Pregnancy : this compound is considered a first-line agent for managing high blood pressure in pregnant women due to its favorable safety profile compared to other antihypertensives .

- Hypertension Associated with Ischemic Stroke : It can be beneficial in controlling blood pressure during acute ischemic events .

- Intracranial Hemorrhage : this compound is used to manage hypertension associated with conditions like subarachnoid hemorrhage .

Perioperative Use

This compound is commonly administered by anesthesia providers during surgical procedures due to its ability to lower blood pressure without causing significant reflex tachycardia. This characteristic makes it a preferred choice for controlling hemodynamics during anesthesia .

Pharmacokinetics and Administration

This compound can be administered orally or intravenously, with the intravenous form being particularly useful in emergency settings. The onset of action is rapid, typically within 2 to 5 minutes for IV administration, making it suitable for acute situations where immediate blood pressure control is necessary .

Dosage Forms

- Oral Tablets : Available in 100 mg, 200 mg, and 300 mg doses.

- Injectable Form : Used primarily for acute hypertensive events.

Side Effects and Considerations

While this compound is generally well-tolerated, some side effects may occur:

- Common Side Effects : Orthostatic hypotension, gastrointestinal disturbances, fatigue, headache.

- Severe Adverse Effects : There have been isolated reports of drug-induced liver injury (DILI), particularly in pregnant women. In a case series involving this compound-induced DILI, three out of eleven patients died . This highlights the need for careful monitoring when prescribing this compound.

Case Study on DILI

A notable case involved a 35-year-old woman who developed acute liver injury after starting this compound while attempting to conceive. Despite initial improvement after discontinuation of the drug, she experienced recurrent jaundice upon rechallenge with this compound . This case underscores the importance of recognizing potential hepatotoxicity associated with this compound.

Research on Efficacy

A pooled analysis from multiple studies demonstrated that this compound effectively reduces blood pressure in hypertensive patients within an average time of 41 minutes to reach target levels below 150/100 mm Hg . Another study found that less than 4% of patients required additional medications to achieve adequate blood pressure control when treated with this compound .

Comparative Effectiveness

This compound has been compared with other antihypertensive agents, showing superior efficacy over placebo and comparable effectiveness to conventional beta-blockers and diuretics. Its dual-action mechanism allows for effective management of hypertension with fewer side effects related to heart rate changes .

Mécanisme D'action

Le labetalol agit en bloquant les récepteurs bêta-adrénergiques et alpha-adrénergiques. Ce double antagonisme entraîne une diminution de la fréquence cardiaque et de la force de contraction (bêtablocage) et une vasodilatation (alphablocage), ce qui conduit à une réduction de la pression artérielle . Les cibles moléculaires du this compound comprennent les récepteurs adrénergiques bêta-1 et bêta-2, ainsi que les récepteurs adrénergiques alpha-1 .

Comparaison Avec Des Composés Similaires

Composés similaires

Aténolol : Un bêtabloqueur cardio sélectif qui affecte principalement les récepteurs adrénergiques bêta-1.

Lisinopril : Un inhibiteur de l’enzyme de conversion de l’angiotensine utilisé pour traiter l’hypertension.

Amlodipine : Un bloqueur des canaux calciques utilisé pour gérer l’hypertension et l’angine de poitrine.

Unicité du labetalol

L’unicité du this compound réside dans sa capacité à bloquer les récepteurs bêta et alpha, ce qui procure un effet antihypertenseur équilibré. Contrairement à l’aténolol, qui est cardio sélectif, le this compound affecte à la fois la fréquence cardiaque et la résistance vasculaire. Par rapport au lisinopril et à l’amlodipine, le this compound offre un mécanisme d’action différent en antagonisant directement les récepteurs adrénergiques .

Activité Biologique

Labetalol is a combined alpha- and beta-adrenoceptor blocking agent primarily used for the management of hypertension. This article explores its biological activity, pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

Pharmacological Properties

Mechanism of Action:

this compound functions as a non-selective antagonist at beta-adrenoceptors and a competitive antagonist of postsynaptic alpha-1 adrenoceptors. The ratio of beta to alpha antagonism is approximately 3:1 after oral administration and 6.9:1 after intravenous administration . This dual action results in a decrease in peripheral vascular resistance and blood pressure without significantly altering heart rate or cardiac output .

Pharmacokinetics:

- Absorption: this compound is well absorbed after oral administration, but it undergoes significant hepatic first-pass metabolism, resulting in an absolute bioavailability of approximately 25% .

- Half-life: The elimination half-life is around 6 hours, with no active metabolites produced .

- Protein Binding: Approximately 50% of this compound is protein-bound in serum, which can influence its distribution and efficacy .

Clinical Efficacy

Hypertension Management:

this compound has demonstrated efficacy in treating various forms of hypertension, including essential hypertension, renal hypertension, pheochromocytoma, and hypertensive emergencies. Clinical studies have shown that this compound's antihypertensive effects are superior to placebo and comparable to other antihypertensive agents such as diuretics and conventional beta-blockers .

Case Studies:

- Essential Hypertension: In a multicenter trial involving 178 patients treated with this compound for 12 weeks, satisfactory antihypertensive effects were observed in 76% of patients receiving monotherapy .

- Pregnancy-Induced Hypertension (PIH): A double-blind randomized trial with 144 women showed that this compound significantly reduced blood pressure compared to placebo, with improvements in maternal outcomes .

- Elderly Patients: A study involving elderly patients (≥60 years) reported that this compound effectively lowered diastolic blood pressure without significant orthostatic changes, achieving control in 69% of treated patients compared to 36% in the placebo group .

Safety Profile

Adverse Effects:

While this compound is generally well-tolerated, some side effects have been reported:

- Common side effects include dizziness, gastrointestinal disturbances, tiredness, headache, and skin rashes .

- Rarely, serious side effects such as asthma exacerbation and heart failure have been observed due to its beta-blocking properties .

Long-term Tolerance:

Studies indicate that tolerance to the antihypertensive effect of this compound does not develop over prolonged use, making it a viable option for long-term management of hypertension .

Comparative Effectiveness

A comparative study evaluated the effectiveness of oral nifedipine versus intravenous this compound for acute hypertensive management in pregnancy. Results indicated that both medications were effective; however, this compound was associated with better feto-maternal outcomes due to its rapid onset of action and favorable safety profile .

Summary Table of Key Findings

| Parameter | This compound |

|---|---|

| Mechanism | Alpha-1 antagonist; Beta antagonist |

| Bioavailability | ~25% |

| Half-life | ~6 hours |

| Common Side Effects | Dizziness, fatigue, headache |

| Efficacy in Essential Hypertension | Effective in ~76% of patients |

| Efficacy in Pregnancy Hypertension | Significant reduction vs placebo |

| Tolerance Development | None observed |

Propriétés

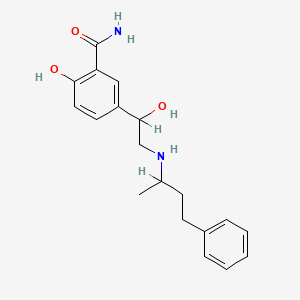

IUPAC Name |

2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUAFYQXFOLMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023191 | |

| Record name | Labetalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Labetalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.78e-03 g/L | |

| Record name | Labetalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Labetalol non-selectively antagonizes beta-adrenergic receptors, and selectively antagonizes alpha-1-adrenergic receptors. Following oral administration, labetalol has 3 times the beta-blocking ability than alpha-blocking ability. This increases to 6.9 times following intravenous administration. Antagonism of alpha-1-adrenergic receptors leads to vasodilation and decreased vascular resistance. This leads to a decrease in blood pressure that is most pronounced while standing. Antagonism of beta-1-adrenergic receptors leads to a slight decrease in heart rate. Antagonism of beta-2-adrenergic receptors leads to some of the side effects of labetalol such as bronchospasms, however this may be slightly attenuated by alpha-1-adrenergic antagonism. Labetalol leads to sustained vasodilation over the long term without a significant decrease in cardiac output or stroke volume, and a minimal decrease in heart rate., A specific competitive antagonist at both alpha- and beta-adrenergic receptor sites., Class II antiarrhythmic, beta-adrenoceptor-blocking agents are membrane depressant drugs that decrease the influx of sodium and calcium ions by reducing membrane bound adenylate cyclase and cAMP. The reduction in cation transport lengthens depolarization by decreasing the amplitude and slope of the transmembrane potential. Beta-adrenoceptor-blocking agents also reduce myocardial contractility by decreasing calcium release from the sarcoplasmic reticulum (the influx of calcium couples excitation and contraction by initiating the release of calcium from the sarcoplasmic reticulum). Membrane-stabilizing activity enhances the reduction in myocardial contractility in overdose with these drugs in addition to producing a quinidinelike effect of ORS widening. A direct myocardial effect also leads to myocardial depression independent of beta-adrenergic blockade and membrane stabilization. ... beta-Blockers are classified as cardioselective based on their ability to antagonize the cardiac (beta1) but not the peripheral (beta2) receptors. However, cardioselectivity is incomplete and dose dependent and disappears at high doses. /Class II beta-Blockers/, The principal physiologic action of labetalol is to competitively block adrenergic stimulation of beta-receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors) and alpha1-receptors within vascular smooth muscle. In addition to inhibiting access of endogenous or exogenous catecholamines to beta-adrenergic receptors, labetalol has been shown to exhibit some intrinsic beta2-agonist activity in animals; however, the drug exerts little, if any, intrinsic beta1-agonist activity. Labetalol does not exhibit intrinsic alpha-adrenergic agonist activity. There is some evidence from animal studies suggesting that the drug may have a vasodilating effect, possibly resulting from a direct or beta2-agonist action. In animals, at doses greater than those required for alpha- or beta-adrenergic blockade, labetalol also has a membrane stabilizing effect on the heart which is similar to that of quinidine; however, this effect is unlikely to be clinically important since it occurs only at doses higher than those required for alpha- or beta-adrenergic blockade., The hemodynamic effects of labetalol are variable following oral or iv administration. Labetalol, unlike pure beta-adrenergic blocking agents, produces a dose dependent (at usual doses) decrease in systemic arterial blood pressure and systemic vascular resistance without a substantial reduction in resting heart rate, cardiac output, or stroke volume, apparently because of its combined alpha- and beta-adrenergic blocking activity. Labetalol effectively reduces blood pressure in the standing or supine position, but because of the drug's alpha1-adrenergic blocking activity, the effect on blood pressure is position dependent; labetalol induced decreases in blood pressure are greater in the standing than in the supine position, and orthostatic hypotension can occur. The blunting of exercise induced increases in blood pressure by oral or iv labetalol is generally greater than that produced by pure beta-adrenergic blocking agents (eg; propranolol), but the blunting of exercise induced tachycardia produced by labetalol is generally less than that produced by pure beta-adrenergic blocking agents., The electrophysiologic effects of labetalol are variable and appear to be mediated via the drug's myocardial beta1-adrenergic blocking activity. Labetalol may decrease conduction velocity through the atrioventricular node and increase the atrial effective refractory period, but the drug appears to have inconsistent effects on sinoatrial conduction time and the atrioventricular nodal refractory period; the decrease in atrioventricular nodal conduction velocity produced by labetalol is less than that produced by pure beta-adrenergic blocking agents. In healthy individuals and in patients with cardiac disease (eg, coronary artery disease), labetalol generally has little effect on sinus rate, intraventricular conduction, the His-Purkinje system, or duration of the QRS complex. In one study in hypertensive patients, oral labetalol therapy was associated with a substantial reduction in ventricular premature contractions, and in another study in hypertensive patients, iv labetalol rapidly restored sinus rhythm in some patients with supraventricular or ventricular arrhythmias. | |

| Record name | Labetalol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LABETALOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

36894-69-6 | |

| Record name | Labetalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36894-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Labetalol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036894696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Labetalol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Labetalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Labetalol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LABETALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5H8897N95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LABETALOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Labetalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 - 196 °C | |

| Record name | Labetalol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Labetalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.